Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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Overview
Description
Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic organic compound. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core with a benzyl group and a chloro substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate typically involves the reaction of pyrido[3,4-d]pyrimidine derivatives with benzyl chloride and a chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while hydrolysis can produce carboxylic acids .
Scientific Research Applications
Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine
Uniqueness
Benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is unique due to its specific substitution pattern and the presence of both a benzyl group and a chloro substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
benzyl 2-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-14-17-8-12-6-7-19(9-13(12)18-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYCNMSZLZJFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=NC=C21)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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